1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol
Overview
Description
1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol, also known as CP-Pyrrolidin-3-ol, is a heterocyclic compound belonging to the pyrrolidin-3-ol family. This compound has been studied extensively for its potential applications in a range of scientific research areas, including drug design, biochemical and physiological effects, and laboratory experiments.
Scientific Research Applications
Surface Protection and Corrosion Inhibition
1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol has been explored for its potential in protecting surfaces and inhibiting corrosion. Studies have demonstrated its effectiveness in protecting mild steel surfaces against corrosion in hydrochloric acid solutions. These pyridazine derivatives, including 1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol, have been found to act as mixed-type inhibitors, influencing both the oxidative and reductive reactions involved in the corrosion process. Their ability to form pseudo-capacitive protective films on steel surfaces was confirmed through various techniques like potentiodynamic polarization, electrochemical impedance spectroscopy, and scanning electron microscopy (Olasunkanmi et al., 2018).
Analgesic Properties
Research has also delved into the analgesic properties of derivatives of 1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol. An experimental study highlighted the synthesis of certain derivatives and their in vivo analgesic effects in animal models. These compounds were evaluated using molecular docking interactions and demonstrated promising analgesic potentials, suggesting potential therapeutic applications (Aggarwal et al., 2020).
Interaction with Steel in Corrosive Environments
Further studies on the interaction of 1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol with mild steel in corrosive environments have been conducted. These investigations utilized theoretical computational chemistry techniques along with electrochemical and spectroscopic methods. The studies indicated that the pyridazine derivatives increased corrosion inhibition efficiency and interacted chemically with mild steel. The pyridazine ring was found to play a significant role in these interactions (Mashuga et al., 2017).
Structural and Electronic Properties
The structural and electronic properties of anticonvulsant drugs containing the 1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol structure have been analyzed. Studies using X-ray diffraction and molecular-orbital calculations have provided insights into the orientation and electronic delocalization in these compounds, which are crucial for understanding their pharmacological actions (Georges et al., 1989).
properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-1-2-8(11-10-7)12-4-3-6(13)5-12/h1-2,6,13H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPKMXPPMDKWII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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